2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)malonic acid
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Overview
Description
This compound is a derivative of malonic acid, with a fluorenylmethyloxycarbonyl (Fmoc) group attached to one of the amino groups . The Fmoc group is a common protective group used in peptide synthesis .
Molecular Structure Analysis
The molecular structure of this compound includes a malonic acid backbone, two amino groups, and a fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group consists of a fluorene (a polycyclic aromatic hydrocarbon) linked to a carbamate functional group .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Synthesis of β-Amino Acids
- The Arndt-Eistert protocol, starting from commercially available N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) α-amino acids, leads to the synthesis of enantiomerically pure N-Fmoc-protected β-amino acids in high yield. This method involves a direct homologation process and is significant for the synthesis of homo-α-amino acids, demonstrating the utility of the Fmoc group in complex amino acid synthesis (Ellmerer-Müller et al., 1998).
Solid-Phase Synthesis of β-Peptides
- The preparation of new N-Fmoc-protected β2-homoamino acids with proteinogenic side chains involves a key step of diastereoselective amidomethylation. This method is suitable for large-scale preparation of Fmoc-β2hXaa-OH for solid-phase syntheses of β-peptides, indicating the versatility of Fmoc-protected amino acids in peptide chemistry (Šebesta & Seebach, 2003).
Self-Assembly and Nanomaterials
- Fmoc-modified aliphatic amino acids, including Fmoc-protected versions of alanine, leucine, isoleucine, and valine, can form various self-assembled structures under different conditions. These self-assembled architectures have potential applications in materials science and nanotechnology, demonstrating the role of Fmoc-protected amino acids beyond traditional peptide synthesis (Gour et al., 2021).
Enzyme-Activated Surfactants
- N-Fluorenyl-9-methoxycarbonyl-protected amino acids have been used as surfactants for carbon nanotubes. These surfactants can be converted into enzymatically activated forms that create homogeneous aqueous nanotube dispersions on-demand, highlighting a novel application in nanotechnology and materials science (Cousins et al., 2009).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)propanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO6/c20-16(21)15(17(22)23)19-18(24)25-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-15H,9H2,(H,19,24)(H,20,21)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHDYXCNIBCDDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591543 |
Source
|
Record name | ({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)malonic acid | |
CAS RN |
296261-32-0 |
Source
|
Record name | ({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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